molecular formula C16H12N2NaO5S B606668 Acid Alizarin Violet N CAS No. 2092-55-9

Acid Alizarin Violet N

Cat. No.: B606668
CAS No.: 2092-55-9
M. Wt: 367.3 g/mol
InChI Key: JJNDVAFFPLPCKC-UHFFFAOYSA-N
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Description

Acid Alizarin Violet N is an azo dye known for its vibrant reddish-violet color. It is widely used in various industries, including textiles, inks, and dye lasers. The compound is also employed in analytical chemistry for the determination of metals such as iron, calcium, and aluminum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Alizarin Violet N is synthesized through the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with naphthalen-2-ol . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The product is then purified by converting it to its monosodium salt using a sodium acetate and acetic acid buffer at pH 4. The free acid is precipitated from the aqueous solution using concentrated hydrochloric acid, followed by washing and extraction with ethanol in a Soxhlet extractor .

Chemical Reactions Analysis

Types of Reactions: Acid Alizarin Violet N undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Acid Alizarin Violet N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .

Comparison with Similar Compounds

    Alizarin: Another anthraquinone-based dye with similar applications but different spectral properties.

    Purpurin: A hydroxy-anthraquinone dye with distinct absorption characteristics.

    Alizarin Red S: Used in histology for staining calcium deposits.

Uniqueness: Acid Alizarin Violet N is unique due to its azo structure, which imparts specific light-absorbing properties and makes it suitable for a wide range of applications, from analytical chemistry to industrial dyeing processes .

Properties

CAS No.

2092-55-9

Molecular Formula

C16H12N2NaO5S

Molecular Weight

367.3 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23);

InChI Key

JJNDVAFFPLPCKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 15670;  NSC-12453;  NSC 12453;  NSC12453.

Origin of Product

United States

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